molecular formula C18H17NO3 B14645027 N-{3-[3-(4-Methoxyphenyl)acryloyl]phenyl}acetamide CAS No. 54512-72-0

N-{3-[3-(4-Methoxyphenyl)acryloyl]phenyl}acetamide

Cat. No.: B14645027
CAS No.: 54512-72-0
M. Wt: 295.3 g/mol
InChI Key: SUPADZNCNDBIEM-UHFFFAOYSA-N
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Description

N-{3-[3-(4-Methoxyphenyl)acryloyl]phenyl}acetamide is an organic compound with the molecular formula C18H17NO3 It is a member of the acetamide family and features a methoxyphenyl group attached to an acrylamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[3-(4-Methoxyphenyl)acryloyl]phenyl}acetamide typically involves the reaction of 4-methoxybenzaldehyde with acetophenone in the presence of a base to form a chalcone intermediate. This intermediate is then reacted with phenylacetamide under acidic conditions to yield the final product. The reaction conditions often include refluxing in an organic solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the general principles of organic synthesis, such as maintaining purity and yield, would apply.

Chemical Reactions Analysis

Types of Reactions

N-{3-[3-(4-Methoxyphenyl)acryloyl]phenyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a phenol derivative.

    Reduction: The acrylamide moiety can be reduced to form a saturated amide.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Phenol derivatives.

    Reduction: Saturated amides.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

N-{3-[3-(4-Methoxyphenyl)acryloyl]phenyl}acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-{3-[3-(4-Methoxyphenyl)acryloyl]phenyl}acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{3-[3-(4-Methoxyphenyl)acryloyl]phenyl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

54512-72-0

Molecular Formula

C18H17NO3

Molecular Weight

295.3 g/mol

IUPAC Name

N-[3-[3-(4-methoxyphenyl)prop-2-enoyl]phenyl]acetamide

InChI

InChI=1S/C18H17NO3/c1-13(20)19-16-5-3-4-15(12-16)18(21)11-8-14-6-9-17(22-2)10-7-14/h3-12H,1-2H3,(H,19,20)

InChI Key

SUPADZNCNDBIEM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C(=O)C=CC2=CC=C(C=C2)OC

Origin of Product

United States

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